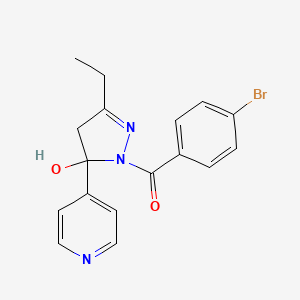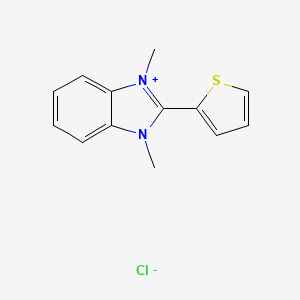![molecular formula C20H26N4O4 B4889838 N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
Mécanisme D'action
MPEP is a selective antagonist of the N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline receptor, which is a member of the metabotropic glutamate receptor family. This receptor is widely expressed in the central nervous system and is involved in various physiological processes, including synaptic plasticity, learning, and memory. MPEP binds to the allosteric site of the N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline receptor, which inhibits the receptor's activity and reduces the release of glutamate, a neurotransmitter that is involved in excitatory synaptic transmission.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce anxiety-like behavior in animal models of anxiety and to improve depressive-like behavior in animal models of depression. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, MPEP has been found to have neuroprotective effects in various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPEP in lab experiments is its selectivity for the N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline receptor. This allows researchers to study the specific effects of inhibiting this receptor without affecting other receptors or neurotransmitters. However, one of the limitations of using MPEP is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, MPEP has a relatively short half-life, which can limit its effectiveness in certain studies.
Orientations Futures
There are several future directions for research on MPEP. One area of interest is the potential therapeutic applications of MPEP in various neurological disorders, including anxiety, depression, and addiction. Another area of interest is the neuroprotective effects of MPEP in various neurodegenerative diseases. In addition, future research could focus on improving the solubility and half-life of MPEP to enhance its effectiveness in lab experiments and potential clinical applications.
Méthodes De Synthèse
MPEP can be synthesized using a multistep process that involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate product is then reacted with 5-(4-methyl-1-piperazinyl)-2-nitrobenzoyl chloride to form MPEP. The final product is purified by recrystallization.
Applications De Recherche Scientifique
MPEP has been extensively studied in preclinical and clinical research due to its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. MPEP has also been found to reduce drug-seeking behavior in animal models of addiction. In addition, MPEP has been studied for its potential neuroprotective effects in various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-22-10-12-23(13-11-22)16-3-8-20(24(25)26)19(15-16)21-9-14-28-18-6-4-17(27-2)5-7-18/h3-8,15,21H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKPLTCLZBGLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)

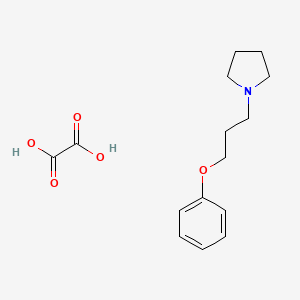

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)
![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)
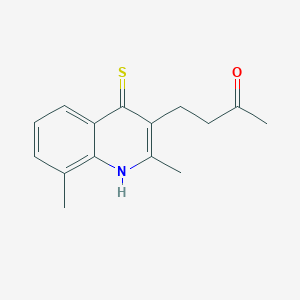
![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
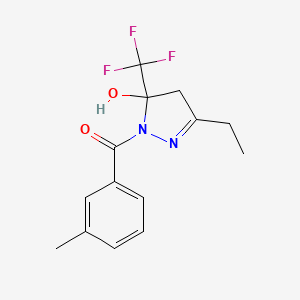
![4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B4889843.png)
![5-(4-iodophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4889849.png)

